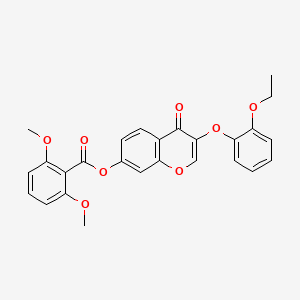

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

Description

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is a synthetic organic compound featuring a chromene core substituted with a 2-ethoxyphenoxy group at position 3 and a 2,6-dimethoxybenzoate ester at position 5. The 2,6-dimethoxybenzoate moiety is a recurring structural motif in coordination chemistry and pharmaceutical intermediates, known for its electronic and steric effects due to the para-substituted methoxy groups .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-4-31-18-8-5-6-9-19(18)34-23-15-32-22-14-16(12-13-17(22)25(23)27)33-26(28)24-20(29-2)10-7-11-21(24)30-3/h5-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISZFOKGPFLNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate can then be reacted with 2-ethoxyphenol under specific conditions to introduce the ethoxyphenoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Thermal Decomposition

- Ni(II) Complex : Dehydrates in two endothermic steps (335–438 K), losing water molecules before decomposing to NiO at 458–888 K .

- Cu(II) Complex : Decomposes via intermediate hydrated phases to CuO, with exothermic ligand combustion .

- Target Compound : Unlike metal complexes, the ester lacks metal coordination but may undergo thermal degradation of the chromene ketone or ester groups at elevated temperatures.

Solubility Trends

Electronic Effects

The 2,6-dimethoxy groups in metal complexes delocalize electron density, stabilizing carboxylate coordination . In the target compound, these groups may similarly influence the ester’s hydrolytic stability and electronic interactions with the chromene system.

Chromene Derivatives with Structural Modifications

A structurally related chromene derivative, [3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2,6-dimethoxybenzoate (CAS: 308299-89-0), highlights substituent effects :

The tert-butyl and trifluoromethyl groups in the analog enhance steric protection and electronic stabilization, whereas the target compound’s ethoxyphenoxy group may increase electron density, affecting photochemical or metabolic pathways.

Research Implications and Data Gaps

While the target compound’s properties can be extrapolated from analogs, critical data gaps remain:

Experimental Stability Data : Thermal and hydrolytic stability under varying pH and temperature conditions.

Synthetic Optimization : Comparative studies on yield and purity relative to metal complexes or simpler esters.

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone core with ethoxyphenoxy and methoxybenzoate substituents. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. In vitro studies have demonstrated that it can disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have focused on its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in inflammatory processes and cancer progression, thereby modulating their activity.

Case Studies and Research Findings

-

Antimicrobial Study : A study evaluated the antimicrobial efficacy of various chromenone derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for the most sensitive strains.

Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 40 - Anti-inflammatory Research : In vitro assays demonstrated that the compound significantly reduced COX-2 activity by approximately 70% at a concentration of 50 µM, indicating strong anti-inflammatory potential.

- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on MCF-7 cells. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.